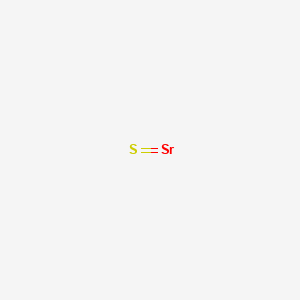

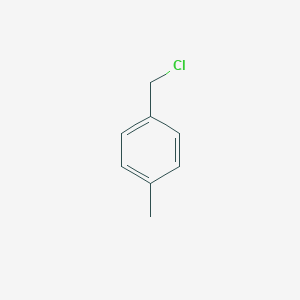

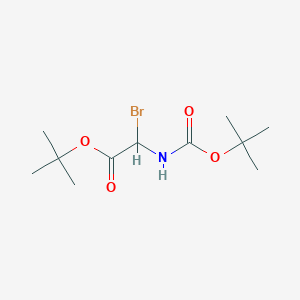

![molecular formula C16H12N4S3 B047571 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 116710-50-0](/img/structure/B47571.png)

5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C17H14N4S3 . It has an average mass of 370.515 Da and a monoisotopic mass of 370.038055 Da .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol”, has been a subject of interest due to their wide range of pharmacological activities . The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . The synthesis of these compounds often involves replacing the carboxamide fragment with the isostere 1,2,4-oxadiazole ring .Molecular Structure Analysis

The molecular structure of “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” includes a triazole ring, which is a five-membered ring with three nitrogen atoms . This structure allows for a broad range of substituents, leading to the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

1,2,4-Triazole derivatives, including “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol”, can undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a related compound, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Aplicaciones Científicas De Investigación

The compound “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” is a heterocyclic compound with the molecular formula C17H14N4S3 . It’s an important molecule in heterocyclic chemistry due to its large number of potential biological activities .

One of the potential applications of this compound is in the field of medicinal chemistry. The 1,2,4-triazole moiety is used as a core molecule for the design and synthesis of many medicinal compounds . These compounds possess a broad spectrum of therapeutically interesting drug candidates such as analgesic, antiseptic, antimicrobial, antioxidant, anti-urease, anti-inflammatory, diuretics, anticancer, anticonvulsant, antidiabetic, and antimigraine agents .

The methods of application or experimental procedures involve the synthesis of 1,2,4-triazole derivatives. The reaction mixture of 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol and different substituted aldehydes in ethanol followed by the addition of a few drops of sulfuric acid is refluxed for an appropriate time .

The results or outcomes obtained from the biological screening reveal that the synthesized compounds exhibited potent antimicrobial activity as comparable to standards ciprofloxacin, amoxicillin, and fluconazole . The antioxidant evaluation showed that some compounds showed significant antioxidant activity and comparable to ascorbic acid . Some compounds were the most potent urease inhibitors amongst the synthesized compounds and compared to standard thiourea . The most potent anticancer activity was shown by some compounds against HCT116 cell lines as compared to standard 5-FU .

Direcciones Futuras

The future directions for “5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol” and other 1,2,4-triazole derivatives are promising. They are the preferred structural moieties in the development of new drugs with a wide range of pharmacological activity . The emergence of new viral infections and the lack of effective chemotherapeutic agents for their treatment have significantly increased the number of studies on the antiviral properties of 1,2,4-triazole derivatives .

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S3/c21-15-19-18-14(20(15)11-6-2-1-3-7-11)10-22-16-17-12-8-4-5-9-13(12)23-16/h1-9H,10H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYCSCCQLNRYNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360847 |

Source

|

| Record name | 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

116710-50-0 |

Source

|

| Record name | 5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

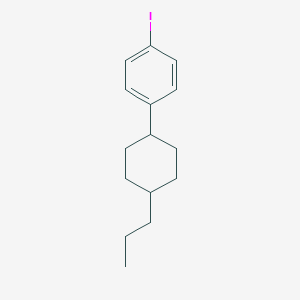

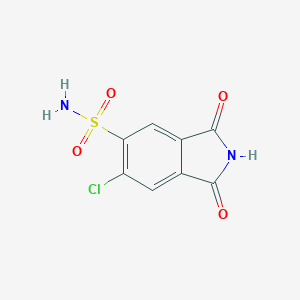

![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)